N-[(1R*,4R*)-4-Aminocyclohexyl]cyclopentane-carboxamide hydrochloride
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Overview
Description
N-[(1R*,4R*)-4-Aminocyclohexyl]cyclopentane-carboxamide hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclohexyl ring with an amino group and a cyclopentane carboxamide moiety, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R*,4R*)-4-Aminocyclohexyl]cyclopentane-carboxamide hydrochloride typically involves the following steps:
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Formation of the Cyclohexyl Intermediate: : The initial step involves the preparation of the cyclohexyl intermediate. This can be achieved through the hydrogenation of cyclohexanone in the presence of a suitable catalyst such as palladium on carbon (Pd/C).
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Amination: : The cyclohexyl intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to introduce the amino group at the desired position.
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Cyclopentane Carboxamide Formation: : The next step involves the coupling of the aminocyclohexyl intermediate with cyclopentanecarboxylic acid or its derivatives. This can be facilitated by using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
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Hydrochloride Salt Formation: : Finally, the free base of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors, automated amination processes, and efficient coupling techniques to ensure high yield and purity. The use of continuous flow reactors and advanced purification methods such as crystallization and chromatography can further enhance the scalability and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives under strong oxidizing conditions.
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Reduction: : Reduction reactions can be employed to modify the cyclohexyl ring or the carboxamide group, potentially yielding secondary amines or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides
Major Products
Oxidation: Nitroso derivatives, nitro derivatives
Reduction: Secondary amines, alcohol derivatives
Substitution: N-alkylated or N-acylated products
Scientific Research Applications
N-[(1R*,4R*)-4-Aminocyclohexyl]cyclopentane-carboxamide hydrochloride has a wide range of applications in scientific research:
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Chemistry: : It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
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Biology: : The compound is used in biochemical assays to investigate enzyme interactions and protein binding studies.
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Medicine: : It has potential therapeutic applications, particularly in the development of new drugs targeting specific receptors or enzymes.
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Industry: : The compound can be utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(1R*,4R*)-4-Aminocyclohexyl]cyclopentane-carboxamide hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[(1R,4R)-4-Aminocyclohexyl]cyclopentane-carboxamide**
- N-[(1R,4R)-4-Aminocyclohexyl]cyclohexane-carboxamide**
- N-[(1R,4R)-4-Aminocyclohexyl]cycloheptane-carboxamide**
Uniqueness
N-[(1R*,4R*)-4-Aminocyclohexyl]cyclopentane-carboxamide hydrochloride is unique due to its specific combination of a cyclohexyl ring with an amino group and a cyclopentane carboxamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(4-aminocyclohexyl)cyclopentanecarboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O.ClH/c13-10-5-7-11(8-6-10)14-12(15)9-3-1-2-4-9;/h9-11H,1-8,13H2,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHJGVOFJPUMQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2CCC(CC2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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